molecular formula C19H20N4O2 B11984334 N'~1~,N'~3~-bis[(E)-(4-methylphenyl)methylidene]propanedihydrazide

N'~1~,N'~3~-bis[(E)-(4-methylphenyl)methylidene]propanedihydrazide

Cat. No.: B11984334
M. Wt: 336.4 g/mol
InChI Key: WACLDXKENXLZKR-ZIOPAAQOSA-N
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Description

N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE is a compound belonging to the class of hydrazones, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two 4-methylbenzylidene groups attached to a malonohydrazide core, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE typically involves the condensation reaction between malonohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the product precipitates out. The crude product is then filtered, washed, and recrystallized from ethanol to obtain pure N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE .

Industrial Production Methods

In an industrial setting, the production of N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antioxidant properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N’-benzylidene-2-hydroxymethylbenzohydrazide: Similar structure but with a hydroxymethyl group.

    4-chloro-N’-(4-methylbenzylidene)benzenesulfonohydrazide: Contains a chloro and sulfonohydrazide group.

Uniqueness

N’(1),N’(3)-BIS(4-METHYLBENZYLIDENE)MALONOHYDRAZIDE is unique due to its dual 4-methylbenzylidene groups, which enhance its stability and biological activity compared to other hydrazones. Its ability to form stable metal complexes and its diverse biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N,N'-bis[(E)-(4-methylphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C19H20N4O2/c1-14-3-7-16(8-4-14)12-20-22-18(24)11-19(25)23-21-13-17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b20-12+,21-13+

InChI Key

WACLDXKENXLZKR-ZIOPAAQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CC(=O)NN=CC2=CC=C(C=C2)C

Origin of Product

United States

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